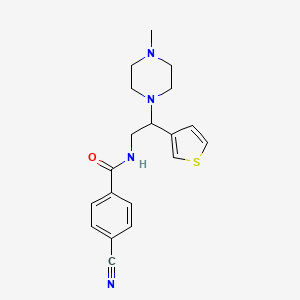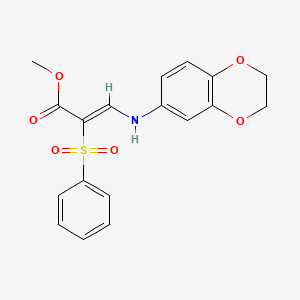
4-cyano-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a role in addiction and other neurological disorders.
Applications De Recherche Scientifique
Heterocyclic Synthesis
The compound of interest is related to the synthesis of various heterocyclic compounds, which are critical in the development of pharmaceuticals and materials science. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which involves the coupling of certain carboxamides with ethyl cyanoacetate or ethyl acetoacetate, demonstrates the versatility of thiophene derivatives in creating complex heterocyclic structures with potential applications in drug discovery and material properties enhancement (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Enzyme Inhibition Activities
Another significant area of research involving this class of compounds is their potential antimicrobial and enzyme inhibition activities. Derivatives containing the piperazine moiety have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated good to moderate activity against various microorganisms, suggesting their potential in developing new antimicrobial agents with enzyme inhibition capabilities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives
The synthesis of thieno[2,3‐b][1,5]benzoxazepine derivatives, which are thienoanalogues of loxapine, a potent antipsychotic drug, is another example of the application of compounds with similar structures. These derivatives have been synthesized starting from bromo-thiophene or ethyl amino-thiophene carboxylate, demonstrating the compound's relevance in creating new therapeutic agents with potential neuropsychiatric applications (Kohara, Tanaka, Kimura, Horiuchi, Seio, Arita, Fujimoto, & Yamamoto, 2002).
Insecticidal Activity
Research into the synthesis of novel heterocycles incorporating a thiadiazole moiety, starting from cyano-N-substituted acetamide precursors, has shown potential in developing insecticidal agents. These compounds were tested against the cotton leafworm, Spodoptera littoralis, indicating the relevance of this chemical class in agricultural applications to protect crops from pest damage (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticancer Activity and Spectroscopic Studies
Lastly, the synthesis of thiophene-2-carboxaldehyde derivatives has shown promising results in terms of antibacterial, antifungal, and anticancer activities. These compounds' binding characteristics to carrier proteins such as Human Serum Albumin (HSA) have been investigated, providing insights into their pharmacokinetic mechanisms and potential therapeutic applications (Shareef, Musthafa, Velmurugan, Karthikeyan, Ganesan, Padusha, Musthafa, & Mohamed, 2016).
Propriétés
IUPAC Name |
4-cyano-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-22-7-9-23(10-8-22)18(17-6-11-25-14-17)13-21-19(24)16-4-2-15(12-20)3-5-16/h2-6,11,14,18H,7-10,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXKAJBFAOPBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C#N)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2889638.png)
![5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2889640.png)
![3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2889643.png)
![2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2889644.png)
![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2889648.png)
![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2889651.png)

![2,4-dichloro-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B2889653.png)
![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2889656.png)
